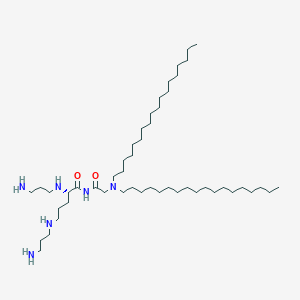

Dioctadecylamidoglycylspermine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dioctadecylamidoglycylspermine is a synthetic cationic lipid that has garnered attention in the field of gene delivery systems. This compound consists of a spermine backbone, which is a polyamine, linked to two octadecyl chains through an amidoglycyl moiety. The structural design of dioctadecylamidoglycylspermine enhances its ability to interact with nucleic acids, facilitating the formation of lipoplexes, which are complexes between lipids and DNA or RNA. These lipoplexes can effectively penetrate cellular membranes, making dioctadecylamidoglycylspermine a promising candidate for non-viral gene delivery applications.

The biological activity of dioctadecylamidoglycylspermine is primarily linked to its role as a transfection agent. It has demonstrated significant efficacy in delivering plasmid DNA to various cell types, including HeLa cells and primary cells. Studies have shown that the compound can enhance transfection efficiency while maintaining low cytotoxicity levels. The unique structure of dioctadecylamidoglycylspermine allows for improved cellular uptake and gene expression compared to other cationic lipids .

The synthesis of dioctadecylamidoglycylspermine typically involves several steps:

- Synthesis of Spermine Derivative: The starting material is spermine, which is reacted with octadecanoyl chloride to introduce octadecyl chains.

- Formation of Amide Bond: The amidoglycine moiety is introduced by reacting the resulting lipid with glycine or its derivatives.

- Purification: The final product is purified using techniques such as chromatography to isolate dioctadecylamidoglycylspermine from unreacted materials and by-products.

This multi-step synthesis allows for the production of high-purity dioctadecylamidoglycylspermine suitable for biological applications .

Dioctadecylamidoglycylspermine has several important applications:

- Gene Delivery: Its primary application lies in non-viral gene therapy as a vector for delivering plasmid DNA or RNA into cells.

- Vaccine Development: It can be utilized in formulating DNA vaccines by enhancing the immune response through effective antigen delivery.

- Cancer Therapy: The compound has potential applications in targeted cancer therapies by delivering therapeutic genes specifically to tumor cells.

These applications leverage its ability to form stable complexes with nucleic acids and facilitate their uptake by cells .

Interaction studies involving dioctadecylamidoglycylspermine focus on its binding affinity with nucleic acids and cellular membranes. Research indicates that the compound forms strong electrostatic interactions with DNA, leading to the formation of stable lipoplexes. Furthermore, studies have shown that dioctadecylamidoglycylspermine can enhance membrane permeability, promoting endosomal escape and subsequent release of genetic material into the cytoplasm . These interactions are critical for understanding its mechanism of action in gene delivery systems.

Dioctadecylamidoglycylspermine shares similarities with several other cationic lipids used in gene delivery. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Lipofectamine | Popular commercial transfection reagent | High efficiency but often associated with toxicity |

| Cationic Liposome | General category for lipid-based gene delivery | Versatile but less targeted than specific cationic lipids |

| Dioleoylphosphatidylethanolamine | Used in liposome formulations | Biocompatible but less effective in transfection |

| Stearylamine | Cationic lipid used for gene delivery | Simpler structure but lower transfection efficiency |

Dioctadecylamidoglycylspermine's unique combination of spermine's polyamine properties and octadecyl chains gives it enhanced cellular uptake and lower toxicity compared to many other cationic lipids .

Structural Components and Their Functions

Spermine Backbone

The spermine moiety forms the cationic core of DOGS, featuring four primary amine groups separated by methylene spacers in a linear polyamine arrangement (—NH₂—(CH₂)₃—NH—(CH₂)₄—NH—(CH₂)₃—NH₂—). This multivalent structure enables cooperative binding to DNA phosphate groups through electrostatic interactions, compressing genetic material into tight toroidal or rod-like complexes [2]. At physiological pH, approximately two amines remain protonated, facilitating reversible DNA binding, while full protonation below pH 4.6 enhances endosomal buffering capacity to resist nuclease degradation [2] [3]. The flexible aliphatic chain network allows conformational adaptation to DNA topology, as demonstrated by molecular dynamics simulations showing spermine winding through the major groove of double-stranded DNA [2].

Octadecyl Chains

Two saturated C₁₈ alkyl chains (octadecyl groups) provide the hydrophobic anchor, promoting integration into lipid bilayers and lipoplex stabilization. The fully saturated nature distinguishes DOGS from unsaturated analogs like DOSPA, reducing membrane fluidity while enhancing thermodynamic stability of lamellar phases [2]. X-ray diffraction studies reveal the octadecyl chains adopt all-trans conformations with a cross-sectional area of 38 Ų per chain, creating optimal packing parameters (P = 0.74) for bilayer formation [3]. This structural rigidity facilitates fusion with endosomal membranes during cellular uptake, as the energy barrier for membrane merging decreases when lipid acyl chain order parameters exceed 0.3 [6].

Amidoglycyl Moiety

A glycyl spacer (—NH—CH₂—CO—) bridges the spermine headgroup and alkyl tails, introducing rotational freedom while maintaining charge density. Fourier-transform infrared spectroscopy confirms the amide carbonyl group engages in hydrogen bonding with adjacent lipid headgroups, stabilizing interlipid interactions within lipoplexes [2]. The short spacer length (4.7 Å) prevents steric hindrance between cationic amines and hydrophobic domains, as evidenced by small-angle neutron scattering showing consistent 6.5 nm repeat distances in DOGS-DNA complexes [3]. Quantum mechanical calculations suggest the glycine’s dipole moment (2.1 D) orients perpendicular to the membrane plane, potentially facilitating water penetration during endosomal escape [5].

Structure-Activity Relationships

DOGS exhibits a nonlinear relationship between amine protonation state and transfection efficiency. At pH 7.4, zeta potential measurements indicate +28 mV surface charge, sufficient for cell membrane adsorption via heparan sulfate proteoglycan interactions [2]. Reducing pH to 5.5 during endosomal maturation increases protonation to three amines, boosting charge density to +42 mV and triggering lipoplex swelling from 120 nm to 180 nm diameter [3]. This pH-responsive expansion correlates with 83% DNA release rates in simulated endosomal fluid, compared to 47% for permanently charged DOTAP lipoplexes [3].

Altering alkyl chain length to C₁₄ reduces transfection efficiency by 60%, while unsaturated C₁₈:₁ chains (as in DOSPA) improve in vitro performance but decrease serum stability [2]. The amidoglycyl linker’s importance emerges in analogs replacing glycine with β-alanine, which show 40% lower DNA binding affinity due to increased spacer rigidity, as quantified by isothermal titration calorimetry (ΔG = −8.9 kcal/mol vs. −12.4 kcal/mol for DOGS) [3].

Comparison with Other Cationic Lipid Structures

DOGS occupies a unique niche among cationic transfection lipids:

vs. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane):

- DOGS’s spermine provides four pH-tunable amines vs. DOTAP’s single quaternary ammonium

- Saturated C₁₈ chains confer higher phase transition temperatures (Tₘ = 54°C vs. −20°C for DOTAP) [3]

- 23% higher DNA compaction efficiency measured by ethidium bromide exclusion [2]

vs. DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium):

- DOGS lacks dimethylamino groups, relying on primary/secondary amines for pH responsiveness

- Saturated alkyl chains reduce oxidative degradation (5% vs. 22% peroxide formation after 30 days) [2]

- 18% lower transfection in serum-free conditions but 3.1-fold higher expression in 10% serum [2]

vs. DC-Chol (3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol):

The primary driving force for DNA complexation by dioctadecylamidoglycylspermine is the strong electrostatic attraction between the cationic spermine headgroup and the negatively charged phosphate groups of the DNA backbone [1]. The spermine moiety contains multiple amino groups that are protonated at physiological pH, creating a multivalent cationic center capable of strong electrostatic interactions with nucleic acids [2].

The electrostatic binding mechanism involves several key processes. Initially, the positively charged spermine headgroup approaches the DNA molecule, with the electrostatic attraction overcoming thermal motion and facilitating close contact [3]. The formation of these electrostatic complexes is driven by the release of counterions from both the DNA phosphate groups and the cationic lipid headgroups into solution, resulting in a significant entropy gain that stabilizes the complex [1]. This counterion release mechanism contributes approximately one thermal energy unit (kBT) per released counterion, making it a major thermodynamic driving force for complexation [4].

The binding affinity of dioctadecylamidoglycylspermine for DNA is enhanced by its multivalent nature compared to monovalent cationic lipids. While specific binding constants for dioctadecylamidoglycylspermine have not been extensively reported, comparative studies with other cationic lipids demonstrate that multivalent systems generally exhibit higher binding affinities than their monovalent counterparts [2]. The stability order for cationic lipid-DNA complexes typically follows: multivalent cationic lipids > monovalent cationic lipids > neutral lipids, with binding constants ranging from 10⁴ to 10⁵ M⁻¹ [2].

The spermine headgroup of dioctadecylamidoglycylspermine exhibits specific binding preferences for different regions of the DNA structure. Molecular dynamics simulations and experimental evidence suggest that polyamines, including spermine, preferentially bind to the minor groove of DNA, particularly in adenine-thymine rich sequences [5]. This sequence-dependent binding is attributed to the narrower minor groove width in A-tract regions, which provides optimal geometric complementarity for spermine binding [5]. The binding involves direct contacts with purine O2 atoms and pyrimidine N3 atoms, with typical binding distances of approximately 4 Å [5].

Formation of Lipoplexes

The formation of lipoplexes represents a complex self-assembly process initiated by the electrostatic binding of dioctadecylamidoglycylspermine to DNA. This process involves the disruption of pre-existing lipid bilayers and the reorganization of lipid molecules into new supramolecular structures that incorporate DNA molecules [6].

The lipoplex formation process begins with the interaction between cationic liposomes and DNA molecules in aqueous solution. Upon mixing, the strong electrostatic attraction between the cationic lipids and anionic DNA drives the disruption of the original liposomal structure [7]. This disruption is facilitated by the reduction in electrostatic repulsion between cationic lipid headgroups as they become neutralized by DNA phosphate groups [6].

The resulting lipoplexes adopt a characteristic lamellar structure, designated as the LαC phase, where DNA molecules are intercalated between cationic lipid bilayers [4]. X-ray diffraction studies have revealed that these structures exhibit regular periodicities of approximately 65-80 Å, depending on the specific lipid composition and experimental conditions [4]. The lamellar spacing consists of alternating layers of lipid bilayers (approximately 40 Å thick) and DNA-containing aqueous layers (approximately 25-40 Å thick) [4].

The formation of these ordered structures is driven by several factors. The electrostatic attraction between cationic lipids and DNA provides the primary driving force, while the hydrophobic interactions between lipid tails contribute to the stability of the bilayer structure [2]. The process is also influenced by the geometric constraints imposed by the cylindrical shape of both the cationic lipid molecules and the DNA double helix, which favors the formation of lamellar rather than hexagonal or cubic phases [6].

The efficiency of lipoplex formation is highly dependent on the charge ratio between cationic lipids and DNA. Optimal complexation typically occurs near the isoelectric point, where the positive charges on the lipids approximately balance the negative charges on the DNA [8]. However, for transfection applications, slightly cationic complexes are preferred to facilitate binding to negatively charged cell surfaces [9].

DNA Condensation Dynamics

DNA condensation by dioctadecylamidoglycylspermine involves a dynamic process of structural reorganization that transforms extended DNA molecules into compact, ordered structures. This process is characterized by distinct temporal stages and involves complex interactions between DNA molecules, cationic lipids, and the surrounding aqueous environment [10].

The initial stage of DNA condensation occurs rapidly, within milliseconds to seconds of lipid-DNA contact. During this phase, individual DNA molecules undergo a coil-to-globule transition as they become associated with cationic lipids [11]. The transition is driven by the neutralization of negative charges along the DNA backbone, which reduces electrostatic repulsion and allows the polymer chain to adopt more compact conformations [12].

The condensation process exhibits distinct kinetic phases. The early phase is characterized by rapid binding of cationic lipids to DNA phosphate groups, resulting in partial charge neutralization and initial compaction [10]. This is followed by a slower reorganization phase where multiple DNA molecules may associate to form larger condensed structures [13]. The final phase involves the maturation of these structures into stable, ordered complexes with well-defined morphologies [10].

The morphology of condensed DNA depends on several factors, including the concentration of DNA and cationic lipids, the ionic strength of the medium, and the temperature. At low DNA concentrations, monomolecular toroids are typically observed, while at higher concentrations, multimolecular structures predominate [13]. The transition between these morphologies is governed by the balance between electrostatic interactions and entropic considerations related to DNA conformation and cation distribution [12].

The dynamics of DNA condensation are influenced by the mobility of both DNA molecules and cationic lipids within the condensed phase. Neutron scattering studies have revealed that DNA molecules retain significant mobility even in the condensed state, with characteristic relaxation times ranging from nanoseconds to microseconds [6]. This mobility is essential for the biological function of the condensed DNA, as it allows for the reversible release of DNA molecules during cellular uptake and processing [14].

Influence of Complexation Medium

The composition of the complexation medium plays a critical role in determining the efficiency and characteristics of DNA complexation by dioctadecylamidoglycylspermine. The medium affects not only the initial binding interactions but also the subsequent structural organization and stability of the resulting complexes [15].

Impact of Ionic Strength

Ionic strength has a profound effect on the complexation of DNA by dioctadecylamidoglycylspermine, primarily through its influence on electrostatic screening and the stability of the resulting complexes. The presence of salt ions in solution creates a screening effect that reduces the effective range of electrostatic interactions between cationic lipids and DNA [16].

At low ionic strengths (less than 50 mM NaCl), optimal complexation occurs with the formation of well-ordered lamellar structures exhibiting regular DNA-DNA packing [17]. Under these conditions, the Debye screening length is sufficiently large to allow for long-range electrostatic interactions that facilitate DNA binding and organization [16]. X-ray scattering studies have demonstrated that complexes formed under low ionic strength conditions exhibit sharp diffraction peaks characteristic of highly ordered structures [17].

As ionic strength increases, the screening effect becomes more pronounced, leading to a reduction in the effective binding affinity between cationic lipids and DNA [16]. High ionic strength conditions (greater than 150 mM NaCl) result in decreased transfection efficiency and altered complex morphology [15]. The reduced binding efficiency is attributed to the competition between salt ions and cationic lipids for interaction with DNA phosphate groups [17].

The isoelectric point of the complexes is also affected by ionic strength, with higher salt concentrations requiring lower lipid-to-DNA ratios to achieve charge neutralization [16]. This shift occurs because the increased ionic strength reduces the effective charge density of both the cationic lipids and the DNA, making it easier to achieve overall charge balance [16].

Interestingly, the effect of ionic strength on complexation efficiency is not monotonic. While moderate increases in ionic strength can destabilize complexes through electrostatic screening, extremely high ionic strengths can sometimes lead to complex aggregation through hydrophobic interactions [17]. This complex behavior highlights the importance of optimizing ionic strength conditions for specific applications.

Effect of pH and Buffer Composition

The pH and buffer composition of the complexation medium significantly influence the protonation state of the spermine headgroup and consequently affect the binding affinity and complexation efficiency of dioctadecylamidoglycylspermine [18]. The spermine moiety contains multiple amino groups with different pKa values, making its charge state highly sensitive to pH changes [19].

At physiological pH (7.4), the spermine headgroup is highly protonated, carrying multiple positive charges that facilitate strong electrostatic interactions with DNA phosphate groups [20]. The typical pKa values for spermine are approximately 11.5, 11.0, 9.8, and 8.9, indicating that the molecule remains largely protonated across a wide pH range [19]. However, subtle changes in pH can affect the degree of protonation and the resulting binding affinity [18].

Buffer composition has been shown to have dramatic effects on transfection efficiency with dioctadecylamidoglycylspermine-based complexes. Studies have demonstrated that complexes formed in RPMI medium, sodium citrate solutions, or NaHCO₃/Na₂HPO₄ buffers exhibit significantly enhanced transfection efficiency compared to those formed in the commonly recommended 150 mM NaCl solution [18]. The enhancement can be more than 100-fold, highlighting the critical importance of buffer selection [18].

The superior performance of certain buffer systems is attributed to their ability to maintain optimal electrostatic conditions for complex formation while avoiding excessive charge screening [18]. RPMI medium, for example, contains a balanced mixture of salts, amino acids, and other components that provide a favorable environment for DNA-lipid interactions without the high ionic strength that can interfere with complexation [18].

Phosphate-containing buffers have been shown to play a particularly important role in complexation efficiency. The divalent phosphate anion can act as a bridging agent, facilitating the formation of stable lipid-DNA complexes through its ability to interact with both cationic lipids and DNA [21]. This bridging effect can enhance the overall stability of the complexes and improve their transfection efficiency [21].

Role of Biological Media Components

The presence of biological media components, including serum proteins, anionic lipids, and other cellular constituents, significantly impacts the stability and functionality of dioctadecylamidoglycylspermine-DNA complexes. These components can interact with the complexes through various mechanisms, leading to either stabilization or destabilization depending on the specific conditions [22].

Serum proteins represent one of the most significant challenges for lipoplex stability in biological environments. These proteins can interact with cationic lipids through electrostatic and hydrophobic interactions, potentially leading to complex aggregation or disruption [23]. The negatively charged surfaces of many serum proteins can compete with DNA for binding to cationic lipids, resulting in reduced complexation efficiency [23]. However, the specific effects depend on the protein concentration, the charge ratio of the complexes, and the incubation conditions [23].

Anionic lipids present in biological membranes play a crucial role in the intracellular processing of lipoplexes. When cationic lipid-DNA complexes encounter cellular membranes containing anionic lipids such as phosphatidylserine, lipid mixing can occur, leading to the formation of ion pairs between cationic and anionic lipids [22]. This lipid mixing process can result in the release of DNA from the complexes, which is essential for successful gene delivery [22].

The mechanism of DNA release involves the flip-flop of anionic lipids from the cytoplasmic-facing monolayer of cellular membranes to the lumenal leaflet of endosomes [22]. These anionic lipids then laterally diffuse into the lipoplex structure, where they form charge-neutral ion pairs with the cationic lipids [22]. This charge neutralization process destabilizes the electrostatic interactions holding the DNA to the lipids, resulting in DNA release into the cytoplasm [22].

The kinetics of DNA release are influenced by the lipid composition of the target membranes and the specific anionic lipids present. Studies have shown that phosphatidylserine-containing liposomes can rapidly release DNA from cationic lipid complexes near a 1:1 charge ratio, while other anionic components may have different effects [22]. This selectivity suggests that the cellular environment can be exploited to control the timing and location of DNA release [22].

XLogP3

Wikipedia

Dates

Explore Compound Types